N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H12ClNO2S and its molecular weight is 329.8. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide and its derivatives have been studied for their crystal structures, which are pivotal in understanding the compound's properties and interactions. For instance, a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, underwent spectral characterization and 3D-structure analysis via single crystal X-ray diffraction. This detailed structural analysis is crucial for the development of new materials and pharmaceuticals (Polo-Cuadrado et al., 2021).
Synthesis and Biological Activity
The synthesis and analysis of biologically active derivatives of similar compounds have been a significant focus of research. For example, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were studied for their cytostatic, antitubercular, and anti-inflammatory activities. This research is fundamental in medicinal chemistry and pharmaceutical science, contributing to the development of new drugs with specified pharmacological properties (Chiriapkin et al., 2021).
Antimicrobial and Antitubercular Properties
Research into antimicrobial and antitubercular activities of benzothiophene derivatives is another vital application. For instance, a study on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide demonstrated the potential of these compounds in combating bacterial infections and tuberculosis (Siddiqui et al., 2008).
Anticancer Potential
Some benzothiophene derivatives have shown promising results in anticancer research. For example, new thiophene-2-carboxamide derivatives have been synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against several cancer cell lines. This suggests potential applications in developing cancer therapeutics (Atta & Abdel‐Latif, 2021).
Novel Synthetic Pathways
The exploration of novel synthetic pathways for benzothiophene derivatives is also a key research area. This includes studying the reaction mechanisms and developing new methods for synthesizing these compounds, which can lead to the discovery of novel drugs and materials (Fresneda et al., 2007).
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . Anilides and their derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-10(20)11-6-8-12(9-7-11)19-17(21)16-15(18)13-4-2-3-5-14(13)22-16/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOPSSCTCHIJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.